![molecular formula C23H24BrN5O5S3 B2932336 (Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398997-88-1](/img/structure/B2932336.png)
(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzo[d]thiazol-2(3H)-ylidene group, a carbamothioyl group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzo[d]thiazol-2(3H)-ylidene group. The exact structure would need to be confirmed by physicochemical and spectral characteristics .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
The thiazole nucleus present in the compound has been reported to exhibit significant antimicrobial properties . It functions by blocking the biosynthesis of certain bacterial lipids, which is a novel mode of action against microbial infections. This makes it a potential candidate for developing new antimicrobial agents to treat infections, especially in the face of rising drug resistance .
Anticancer Activity
Compounds with a thiazole nucleus, such as the one you’ve mentioned, have shown promising results in anticancer activity . They have been evaluated for their efficacy against cancer cell lines, including oestrogen receptor-positive human breast adenocarcinoma (MCF7). The compound’s ability to inhibit the growth of cancerous cells can be leveraged in the development of new anticancer drugs .
Molecular Modelling
The compound’s structure allows for molecular modelling studies. These studies can predict how the compound interacts with various biological targets, which is crucial for rational drug design. By understanding the binding modes and affinities, researchers can optimize the compound for better therapeutic effects .
Pharmaceutical Intermediates
Due to its complex structure, the compound can serve as an intermediate in the synthesis of more specialized pharmaceuticals. Its role as an intermediate can be crucial in the development of drugs with improved pharmacokinetic and pharmacodynamic properties .
Antiproliferative Agent
The compound has been studied for its antiproliferative effects , which is the ability to prevent the spread of cancerous cells. This application is particularly important in the field of oncology, where controlling the rapid growth of tumors is a significant challenge .
Lead Compound for Drug Design
The compound’s promising biological activities make it a valuable lead compound in drug discovery. Its molecular structure can be modified to enhance its activity and specificity, paving the way for the creation of new therapeutic agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[4-[[(Z)-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)carbamothioyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5O5S3/c1-3-34-23(31)28-10-12-29(13-11-28)37(32,33)17-7-4-15(5-8-17)20(30)25-21(35)26-22-27(2)18-9-6-16(24)14-19(18)36-22/h4-9,14H,3,10-13H2,1-2H3,(H,25,30,35)/b26-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYSZBFJTKPJFG-ROMGYVFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)N=C3N(C4=C(S3)C=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)/N=C\3/N(C4=C(S3)C=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.